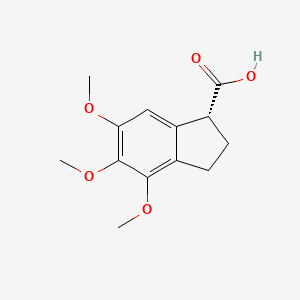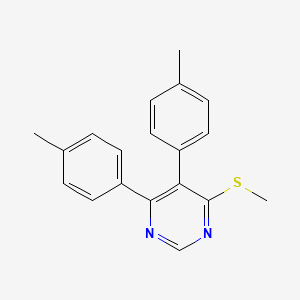![molecular formula C12H13F3O2S B12602137 Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate CAS No. 910654-45-4](/img/structure/B12602137.png)
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is an organic compound with the molecular formula C12H13F3O2S. It is a colorless liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound is primarily used in scientific research and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 4-(trifluoromethyl)thiophenol.
Alkylation: The thiophenol is alkylated with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group also influences the compound’s reactivity and binding affinity to various molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-{4-[(trifluoromethyl)phenyl]propanoate: Similar structure but lacks the sulfanyl group.
Ethyl 3-{4-[(trifluoromethyl)phenyl]propanoate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is unique due to the presence of both the trifluoromethyl and sulfanyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research applications .
Propiedades
Número CAS |
910654-45-4 |
|---|---|
Fórmula molecular |
C12H13F3O2S |
Peso molecular |
278.29 g/mol |
Nombre IUPAC |
ethyl 3-[4-(trifluoromethylsulfanyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O2S/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 |
Clave InChI |
WKKZSSRKIYKWET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC=C(C=C1)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


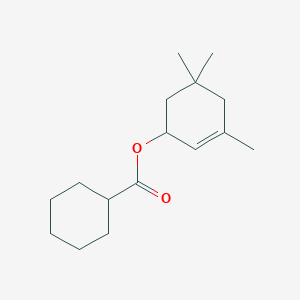
![Ethyl 2-[(1H-pyrazol-1-yl)sulfanyl]benzoate](/img/structure/B12602058.png)
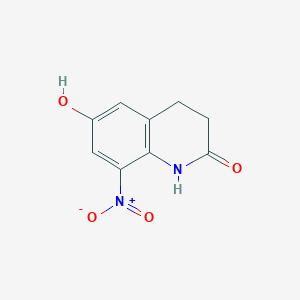
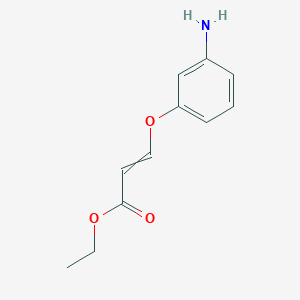
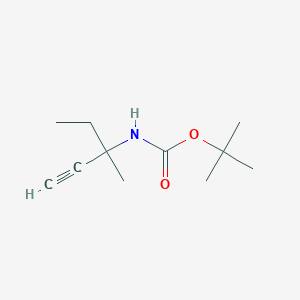
![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)
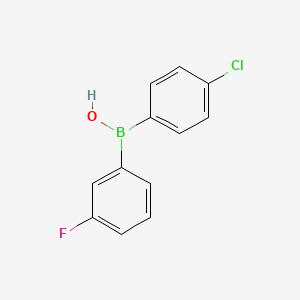
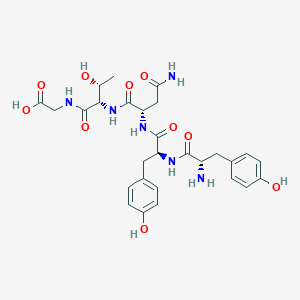
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
